Ethyl 5-(3-methoxyphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3-methoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-methoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(3-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-(3-methoxyphenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(3-methoxyphenyl)-5-hydroxyvalerate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3-methoxyphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-5-oxovalerate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then participate in biochemical reactions. The methoxyphenyl group may also interact with specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Ethyl 5-(3-methoxyphenyl)-5-oxovalerate can be compared with other similar compounds such as:
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate: Similar structure but with a methoxy group at the para position.
Ethyl 5-(3-hydroxyphenyl)-5-oxovalerate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 5-(3-methoxyphenyl)-5-oxopentanoate: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the methoxy group at the meta position can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(16)9-5-8-13(15)11-6-4-7-12(10-11)17-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZEPXAZNSZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645566 |
Source
|
Record name | Ethyl 5-(3-methoxyphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-99-0 |
Source
|
Record name | Ethyl 3-methoxy-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(3-methoxyphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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